Product packaging for Tisercin(Cat. No.:CAS No. 851-68-3)

Tisercin

Cat. No.: B129777
CAS No.: 851-68-3
M. Wt: 328.5 g/mol
InChI Key: VRQVVMDWGGWHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tisercin, also known scientifically as Levomepromazine or Methotrimeprazine (CAS 851-68-3), is a phenothiazine-class compound recognized for its multifaceted neuropharmacological profile . With a molecular formula of C19H24N2OS and a molecular weight of 328.5 g/mol, it is classified as a low-potency typical antipsychotic . Its research value stems from its action as a broad-spectrum receptor antagonist, often characterized as a "dirty drug" due to its interaction with a wide array of neurotransmitter systems . Its primary mechanism involves the antagonism of central dopamine D2 receptors, which is a cornerstone of its antipsychotic activity in research models . Furthermore, it exhibits high affinity for histamine H1 receptors, alpha-adrenergic receptors (both α1 and α2), serotonin receptors (5-HT2A and 5-HT2C), and muscarinic acetylcholine receptors . This diverse receptor-binding profile is associated with strong sedative, analgesic, and antiemetic properties, making it a compound of significant interest in various research fields, including neuropharmacology and palliative care studies . Exclusive for Research Use Only. This product is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2OS B129777 Tisercin CAS No. 851-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVVMDWGGWHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859045
Record name 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851-68-3, 60-99-1
Record name (±)-Methotrimeprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N,N,beta-trimethyl-10H-phenothiazine-10-propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000851683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomepromazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Pharmacological Mechanisms of Tisercin

Receptor Antagonism and Binding Profiles

Dopamine (B1211576) Receptor Subtype Interactions (D2 Receptor Antagonism)

A primary mechanism of Tisercin is its antagonism of dopamine receptors, particularly the D2 receptor subtype. patsnap.com This blockade of D2 receptors in the brain is a cornerstone of its antipsychotic activity. nih.gov Research using human recombinant dopamine receptor subtypes has elucidated this compound's high affinity for the D2-like receptor family, which includes D2, D3, and D4 subtypes.

Studies have shown that the binding affinity of Levomepromazine (B1675116) (LMP) for D2-like receptors is considerably greater than for D1-like receptors. For instance, its affinity for rD2L, rD2S, rD3, and rD4.2 receptors was found to be 6.3, 12.6, 6.5, and 6.8 times greater, respectively, than its affinity for D1 receptors. This preferential binding to D2-like receptors is a characteristic feature of many typical antipsychotic agents.

Binding Affinities (Ki, nM) of Levomepromazine for Human Recombinant Dopamine Receptor Subtypes
Receptor SubtypeKi (nM)
rD2S4.3
rD4.27.9
rD38.3
rD2L8.6
rD154.3

Adrenergic Receptor Blockade (Alpha-1 and Alpha-2)

Significant antagonism of alpha-adrenergic receptors is another key feature of this compound's mechanism. nih.govpatsnap.com It is a potent blocker of both alpha-1 and alpha-2 adrenoceptors. This action leads to effects such as vasodilation. patsnap.com Research comparing its binding profile to other antipsychotics in human brain tissue found that this compound's affinity for alpha-1 and alpha-2 binding sites was significantly greater than that of chlorpromazine (B137089). Furthermore, its affinity for alpha-1 sites surpassed that of clozapine (B1669256).

Histamine (B1213489) H1 Receptor Affinity

This compound exhibits a high affinity for histamine H1 receptors, resulting in potent antihistaminic effects. patsnap.com This strong antagonism is a defining characteristic of its pharmacological profile. nih.gov In comparative studies with other phenothiazines, Levomepromazine was found to be the most potent H1 receptor binder. Its affinity for this receptor contributes significantly to its sedative properties.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Antagonism of muscarinic acetylcholine receptors is another component of this compound's broad receptor binding profile. wikipedia.orgnih.govpatsnap.com This anticholinergic activity contributes to some of its physiological effects. patsnap.com Studies comparing various phenothiazines and their metabolites have shown that Levomepromazine has a considerably higher binding affinity for muscarinic cholinergic receptors than compounds like fluphenazine and perphenazine.

Post-receptor Signaling Pathways and Cellular Responses

The antagonism of various G protein-coupled receptors by this compound initiates a cascade of changes in intracellular signaling pathways, ultimately altering cellular function.

Dopamine D2 Receptor Blockade : D2 receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. nih.gov By blocking these receptors, this compound prevents this inhibition, leading to a relative increase in the activity of the cAMP/PKA signaling pathway. nih.govnih.gov This modulation of dopamine-dependent signaling is central to its effects on neurotransmission.

Serotonin (B10506) 5-HT2A Receptor Blockade : The 5-HT2A receptor is coupled to the Gαq signal transduction pathway. wikipedia.org Activation of this receptor stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). nih.gov this compound's antagonism at this site blocks this cascade, preventing the subsequent release of intracellular calcium and the activation of protein kinase C (PKC). wikipedia.orgnih.gov

Adrenergic and Muscarinic Receptor Blockade : Similar to the 5-HT2A receptor, both alpha-1 adrenergic and M1 muscarinic receptors are primarily coupled to Gq proteins. wikipedia.orgwikipedia.org Antagonism by this compound at these receptors also inhibits the PLC/IP3/DAG pathway, thereby preventing the mobilization of intracellular calcium that would typically follow agonist binding. nih.govportlandpress.com

Histamine H1 Receptor Blockade : The H1 receptor is also linked to the intracellular Gq protein, which activates the PLC and inositol triphosphate (IP3) signaling pathway. wikipedia.org By blocking the H1 receptor, this compound prevents the activation of this pathway, which is involved in inflammatory responses and cellular activation.

SERCA Pump Inhibition : Beyond receptor antagonism, Levomepromazine has been found to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. patsnap.com The SERCA pump is responsible for transporting calcium ions from the cytosol into the endoplasmic reticulum, a crucial process for maintaining calcium homeostasis. patsnap.com By inhibiting this pump, this compound causes an increase in cytoplasmic calcium levels. This disruption of calcium storage can lead to cellular responses such as endoplasmic reticulum (ER) stress and autophagy.

Preclinical Research on Tisercin

In Vitro Pharmacological Investigations

Receptor Binding Assays and Functional StudiesLevomepromazine exhibits a broad receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors. Key targets include dopamine (B1211576) receptors (D1, D2, D3, D4), serotonin (B10506) receptors (5-HT1, 5-HT2), noradrenergic receptors (α1, α2), histamine (B1213489) H1 receptors, and muscarinic M1 and M2 sitesbenchchem.compatsnap.comservice.gov.uk.

Studies have shown that Levomepromazine (B1675116) has a high affinity for recombinant human D2 receptor subtypes (rD2L, rD2S, rD3, rD4.2), with Ki values ranging from 4.3 nM to 8.6 nM. Its affinity for the rD1 receptor is also notable, with a Ki of 54.3 nM isciii.esisciii.es. Compared to chlorpromazine (B137089), Levomepromazine and its metabolite N-monodesmethyl levomepromazine demonstrated slightly higher potency in alpha-adrenergic binding tests, while showing somewhat lower potency in dopamine receptor binding tests nih.govresearchgate.net. Levomepromazine sulfoxide (B87167), another metabolite, was relatively inactive in dopamine receptor binding but more active in alpha-adrenergic receptor binding nih.govresearchgate.net.

The antagonism of these receptors contributes to its diverse pharmacological effects, including its antipsychotic, sedative, and antiemetic properties patsnap.comservice.gov.uk.

Table 1: Levomepromazine Receptor Binding Affinity (Ki, nM) to Human Recombinant Dopamine Receptor Subtypes
Receptor SubtypeKi (nM) isciii.esisciii.es
rD2L8.6
rD2S4.3
rD38.3
rD4.27.9
rD154.3
rD510.7

Enzymatic Activity Modulation Studies (e.g., Cytochrome P450)Levomepromazine undergoes hepatic metabolism, forming derivatives such as sulfoxid-, glucuronid-, and demethyl-moietiesnih.gov. Cytochrome P450 (CYP) enzymes play a crucial role in its biotransformation, specifically through S-oxidation and N-demethylation pathwaysresearchgate.net.

In vitro studies using human liver microsomes and cDNA-expressed human CYP isoforms indicate that CYP3A4 is the primary isoform responsible for both Levomepromazine 5-sulfoxidation (72%) and N-demethylation (78%) at therapeutic concentrations (10 µM) researchgate.net. Research also suggests that Levomepromazine can induce the expression and activity of the main human CYP enzyme CYP3A4 in human hepatocytes nih.govresearchgate.net. This induction was observed at concentrations of 2.5 µM and 10 µM, leading to a significant increase in both mRNA levels and CYP3A4 activity nih.govresearchgate.net. Conversely, Levomepromazine did not significantly alter the activity of CYP1A1/2, CYP2C9, or CYP2C19 nih.govresearchgate.net.

Furthermore, Levomepromazine has been shown to inhibit CYP2D6-mediated formation of 1'-hydroxybufuralol, with an IC50 of 3.5-25.5 µM drugbank.com. It also demonstrated selectivity towards the inhibition of midazolam 1'-hydroxylation, a CYP3A-catalyzed reaction, with an IC50 of 30 µM drugbank.com. These findings suggest that Levomepromazine can influence the metabolism of co-administered drugs that are substrates for these CYP enzymes patsnap.comdrugbank.comhpra.iemedsafe.govt.nz.

In Vivo Animal Models

Nociceptive and Neuropathic Pain ModelsLevomepromazine has demonstrated antinociceptive effects in various pain models. In studies involving rats and mice, Levomepromazine was shown to abolish the writhing reflex in mice, indicating an effect on visceral painscielo.brresearchgate.net. The writhing test is a common model for assessing visceral painscielo.brresearchgate.net.

However, in the tail-flick reflex latency test in rats, which assesses acute nociceptive pain, Levomepromazine did not produce a significant antinociceptive effect when administered alone scielo.brscielo.br. This suggests that its analgesic properties might be more pronounced in certain types of pain, such as visceral pain, or when used as an adjuvant scielo.brscielo.br.

When co-administered with opioids like oxycodone or tramadol (B15222) in rats, Levomepromazine has been shown to prolong and enhance analgesia in models of nociceptive and neuropathic pain, including the tail-flick test jneuropsychiatry.orgresearchgate.net. For instance, combinations of oxycodone with Levomepromazine prolonged analgesia in both nociceptive and vincristine-induced neuropathic pain models jneuropsychiatry.org. Similarly, tramadol analgesia was enhanced when co-administered with Levomepromazine in a tail-flick test researchgate.net.

Sedative and Antiemetic Activity AssessmentsLevomepromazine exhibits strong sedative effects, which have been observed in animal models. In rats, Levomepromazine significantly diminished both exploratory behavior and spontaneous locomotor activity in an open-field test, characterizing a sedative effectscielo.brresearchgate.net. Its sedative effect was more pronounced and longer-lasting compared to azaperone (B1665921) and midazolam in some studiesscielo.br. This sedative action is attributed to its depressant effect on the central nervous system, including the cerebral cortex, hypothalamus, and limbic systemservice.gov.ukhpra.iescielo.br.

Regarding antiemetic activity, Levomepromazine is known to possess antiemetic properties through the blockade of the chemoreceptor trigger zone (CTZ) service.gov.uk. This effect is also supported by its antagonism of serotonin (5-HT2) and histamine (H1) receptors, which are involved in the emetic pathway smolecule.compatsnap.comservice.gov.uk. While specific animal model data for antiemetic activity were not detailed in the provided search results beyond the mechanism, its established clinical use and broad receptor profile confirm this property mims.comsmolecule.comrxreasoner.compatsnap.comservice.gov.uk.

Compound Names and PubChem CIDs

Studies on Psychomotor Agitation

Levomepromazine is recognized for its potent sedative effects and its capacity to reduce psychomotor activity, a characteristic feature of neuroleptic antipsychotics medsafe.govt.nzmedicines.org.ukgalvanypharma.commedicines.org.uk. Preclinical investigations have included comparative studies assessing its sedative and antinociceptive properties in laboratory animals omu.edu.tr.

Phenothiazines, the class of compounds to which levomepromazine belongs, are widely employed for routine sedation across various animal species omu.edu.tr. These agents can induce an exaggerated central nervous system depression when co-administered with other CNS depressants omu.edu.tr. A notable characteristic observed in preclinical evaluations is that phenothiazines generally exhibit a high therapeutic index in conscious (non-anesthetized) animals, suggesting a relatively wide margin of safety in this context omu.edu.tr.

Stress Analgesia Potentiation Studies

Levomepromazine possesses inherent analgesic properties medsafe.govt.nzmedicines.org.ukgalvanypharma.com. Pharmacological profiles indicate its ability to potentiate the actions of other central nervous system depressants, and it can be used in conjunction with narcotic analgesics for pain management, implying a general synergistic effect with pain-relieving agents medicines.org.uk.

While specific preclinical studies focusing solely on levomepromazine's direct potentiation of stress-induced analgesia were not extensively detailed in the provided search results, the broader field of preclinical research explores how physical and psychological stress modulates pain perception in animal models nih.govmdpi.com. This modulation can lead to phenomena such as stress-induced analgesia (SIA) nih.govmdpi.com. Studies on other analgesic compounds, such as opioids, have demonstrated that acute stress (e.g., restraint or cold exposure) can potentiate their analgesic effects in rats, highlighting a general pharmacological interaction between stress and opioid-like analgesia nih.gov.

Central Nervous System Function Assessments (e.g., EEG)

Levomepromazine exerts its pharmacological effects through antagonism of various receptors within the central nervous system, including adrenergic, dopamine, histamine, cholinergic, and serotonin (5-HT) receptors europa.eu.

Electroencephalography (EEG) serves as a vital tool in preclinical CNS drug discovery, enabling the measurement of real-time neural activity changes in animal models, such as rodents, in response to drug candidates synapcell.commdpi.comresearchgate.net. This technology is instrumental in assessing compound efficacy, safety, and pharmacodynamics, and in identifying translational biomarkers synapcell.com.

Toxicological and Safety Pharmacology Studies in Preclinical Settings

Preclinical toxicological and safety pharmacology studies are crucial for comprehensively evaluating the safety profile of new drug candidates. These assessments typically involve acute and repeat-dose toxicity studies conducted in various animal models, including rodents and non-rodents who.intselvita.comnih.govnih.gov.

In in vivo studies investigating the effects of levomepromazine (LMP) on the developing mouse brain, no specific toxic effects related to cell death were observed in healthy mouse pups or in experimental animals subjected to excitotoxic injury nih.gov. However, higher doses of LMP were associated with a significantly lower body weight gain in healthy mouse pups nih.gov. The compound also did not demonstrate a neuroprotective effect in injured developing brains nih.gov.

Safety pharmacology studies, often integrated into broader toxicology assessments, aim to investigate a substance's effects on vital organ systems, including the central nervous, respiratory, and cardiovascular systems synapcell.comselvita.com. As a class, phenothiazines generally exhibit a high therapeutic index in conscious animals, indicating a relatively favorable safety margin in terms of acute toxicity omu.edu.tr.

Table 1: Summary of Key Preclinical Toxicological Findings for Levomepromazine

Study Type / ModelKey FindingCitation
Developing Mouse Brain (in vivo)No specific toxic effects (cell death) observed in healthy or injured brains; significantly lower body weight gain at higher doses. nih.gov
Teratogenicity (Mouse, Rabbit, Rat)Not teratogenic when tested as the embonate salt. medsafe.govt.nz
General Toxicity (Phenothiazine Class)High therapeutic index in conscious animals. omu.edu.tr

Clinical Research on Tisercin

Therapeutic Efficacy in Psychiatric Disorders

Levomepromazine's role in psychiatry is significant, particularly due to its potent sedative and antipsychotic effects.

Levomepromazine (B1675116) has demonstrated efficacy in managing acute psychotic states and associated psychomotor agitation. As a typical antipsychotic, it helps alleviate positive symptoms of psychosis, such as hallucinations and delusions, primarily through its antagonism of dopamine (B1211576) D2 receptors patsnap.com. Its broad receptor activity, including antagonism of histamine (B1213489) H1 and alpha-adrenergic receptors, contributes to its sedative effects, which are beneficial in controlling agitation and anxiety patsnap.com.

In clinical settings, Levomepromazine is commonly used as a co-medication in emergency psychiatry to reduce agitation, anger, and aggressiveness in adults experiencing acute psychosis or mania researchgate.net. Studies, including a comparative investigation in agitated elderly patients with schizophrenia, have shown that intramuscular Levomepromazine leads to a rapid response, significantly decreasing scores on agitation assessment scales like the Positive and Negative Syndrome Scale Excited Component (PANSS-EC) and the Agitation Calmness Evaluation Scale (ACES) from baseline service.gov.uknih.gov.

Levomepromazine is indicated for the management of chronic psychoses, including schizophrenia and chronic hallucinations . Its mechanism involves binding to dopamine receptors and various other receptors, making it a valuable agent in treating schizophrenia researchgate.net. Research indicates its utility in managing depressive symptoms observed in the course of schizophrenia researchgate.net.

Comparative Efficacy in Schizophrenia (Levomepromazine vs. Chlorpromazine) cambridge.orgnih.gov

Outcome MeasureComparison (Levomepromazine vs. Chlorpromazine)Study Details (N, RCTs)Mean Difference (WMD) / Relative Risk (RR)Confidence Interval (CI)
Clinical Global Impression (CGI) SeveritySignificantly better for Levomepromazine38, 1 RCT-0.80-1.51 to -0.09
Brief Psychiatric Rating Scale (BPRS) Endpoint ScoreBetter for Levomepromazine38, 1 RCT-9.00-17.46 to -0.54
Positive and Negative Syndrome Scale (PANSS) Total ScoreBetter for Levomepromazine38, 1 RCT-15.90-30.30 to -1.50

Levomepromazine is recognized for its application in managing mood disorders, including aspects of bipolar disorder. It is used in the treatment of manic phases of bipolar disorder and can be a co-medication in emergency psychiatry for acute mania, helping to reduce agitation and aggressiveness patsnap.comresearchgate.netwikipedia.org. For patients with bipolar depression exhibiting psychotic features, the initiation of an antipsychotic agent like Levomepromazine is considered medscape.com.

Antipsychotics, including Levomepromazine, are effective in reducing psychotic symptoms associated with affective psychoses in both manic and depressive episodes researchgate.net. Research on combination therapy involving mood stabilizers and antipsychotics for acute mania has shown greater efficacy in improving mania rating scale scores compared to mood stabilizer monotherapy researchgate.net.

Levomepromazine possesses anxiolytic properties, contributing to its calming effects. Its antagonism of histamine H1 and alpha-adrenergic receptors leads to sedation, which can effectively manage anxiety patsnap.com. The compound is widely used in palliative care for its anxiolytic effects nih.govresearchgate.netd-nb.info. Furthermore, its sedative action may be utilized to reduce anxiety in preoperative settings smolecule.com. The combined antipsychotic, anxiolytic, and sedative actions of Levomepromazine contribute to its broad beneficial effects, particularly in the terminal phase of various illnesses researchgate.net.

Efficacy in Pain Management and Palliative Care

Levomepromazine is a significant agent in pain management and palliative care, distinguished by its unique analgesic and adjuvant pain therapy properties among phenothiazines researchgate.net.

Levomepromazine is utilized for its analgesic effects, particularly in managing moderate to severe pain newdrugapprovals.org. Its applications extend to palliative care settings for controlling severe pain, and it has been used for terminal pain control and postoperative analgesia patsnap.comresearchgate.netcambridge.orgsmolecule.com. The analgesic properties of Levomepromazine have been described in several studies, though some systematic reviews note that supporting evidence is often limited to open series and case reports, indicating a need for more prospective randomized trials nih.govd-nb.info.

A double-blind crossover study involving 18 patients with chronic pain (due to cancer and arthritis) compared intramuscular Levomepromazine (15 mg) with morphine (10 mg) and placebo. The study found that three hours after administration, Levomepromazine was significantly superior to placebo (p < 0.05) and showed comparable analgesic activity to morphine at a 3:2 dose relationship nih.gov.

Comparative Analgesic Activity (Levomepromazine vs. Morphine/Placebo) nih.gov

ComparisonOutcome (Pain Relief)Statistical Significance (p-value)
Levomepromazine vs. PlaceboSignificantly superior< 0.05
Levomepromazine vs. MorphineIndistinguishableNot significant

As an adjuvant in pain therapy, Levomepromazine can enhance the analgesic effects of other medications. Studies investigating combinations of opioids with adjuvant drugs have shown that Levomepromazine, when co-administered, can prolong and enhance analgesic effects. For instance, combinations of oxycodone with adjuvants, including Levomepromazine, demonstrated increased and prolonged analgesia compared to oxycodone alone jneuropsychiatry.org. Similarly, in rat models, Levomepromazine was explored as an adjuvant to morphine, although the specific enhancement of morphine analgesia by Levomepromazine in that study was not explicitly detailed as significant as for other adjuvants like haloperidol (B65202) and hyoscine butylbromide nih.gov.

Its use in palliative care is widespread, not only for pain but also for its antiemetic and sedative effects, making it a valuable tool for comprehensive symptom control at the end of life nih.govd-nb.inforesearchgate.netresearchgate.netengland.nhs.uk.

Management of Intractable Nausea and Vomiting

Levomepromazine is recognized for its significant antiemetic capabilities and is frequently employed in palliative care settings. wikipedia.orgwikipedia.orgwikipedia.orgmims.com It serves as a second or third-line antiemetic for patients experiencing intractable nausea and vomiting, particularly those with advanced cancer. mims.comwikidoc.orgwikipedia.org Research indicates its effectiveness in ameliorating nausea intensity and resolving vomiting in advanced cancer patients whose emesis has been refractory to initial treatments. wikidoc.orgmims.com

One prospective, open-label study involving 70 advanced cancer patients demonstrated a substantial reduction in nausea. Baseline nausea scores, reported as a median of 8 out of 10, decreased to a median of 1 out of 10 after two days of levomepromazine treatment. wikidoc.orgmims.com Furthermore, vomiting ceased in 92% of the cases in this study. wikidoc.orgmims.com Comparative studies suggest that levomepromazine is as effective as haloperidol in managing nausea and vomiting, though it may induce more sedation. wikipedia.org In situations where first-line antiemetics like cyclizine (B1669395) and haloperidol prove insufficient, some specialists advocate for levomepromazine due to its broad spectrum of action and anxiolytic properties in end-stage care. uni.lu The antiemetic mechanism of levomepromazine is attributed to its potent antagonism at 5HT3 receptors, which are highly concentrated in the vomiting center. It also functions as a potent antagonist at histamine type 1, D2-, and alpha-receptors. atamanchemicals.com

Role in Adjunctive Therapies

Epilepsy and Oligophrenia

Levomepromazine is indicated for the treatment of various psychiatric conditions, including schizophrenia, paranoid states, mania, toxic psychoses, and organic mental syndromes accompanied by delirium. mims.com While other antipsychotics like haloperidol are indicated for psychomotor agitation in conditions such as oligophrenia, specific detailed clinical research findings on levomepromazine's adjunctive role in epilepsy or oligophrenia are not extensively documented in the available literature. mims.com

Potentiation of Anesthetics and Analgesics

Levomepromazine exhibits potent sedative properties and can enhance the effects of other central nervous system depressants. wikipedia.orgwikidoc.orgfishersci.ca This includes its ability to potentiate the actions of opiates, other analgesics, barbiturates, sedatives, and general anesthetics. wikipedia.orgwikidoc.orgfishersci.ca Beyond its potentiating effects, levomepromazine possesses inherent analgesic activity. nih.gov A double-blind crossover study involving 18 patients suffering from chronic pain, including cancer and arthritis, found that levomepromazine (15 mg) provided analgesic effects comparable to morphine (10 mg) three hours post-intramuscular administration, and was significantly superior to placebo. nih.gov This analgesic efficacy was often accompanied by sedation, which was deemed an acceptable outcome in patients experiencing chronic pain. nih.gov A notable advantage of levomepromazine is its minimal respiratory depressant effect, making it a suitable option when pulmonary reserve is compromised. wikipedia.org It can also be utilized as a pre- and post-operative sedative and analgesic in the context of general anesthesia. fishersci.ca

Adjunctive Therapy for Pruritic Dermatoses

Pruritus, or itch, is a prominent symptom in various inflammatory dermatoses, including atopic dermatitis. herts.ac.ukfishersci.ca The management of pruritus in these conditions often involves a comprehensive approach that includes restoring the skin barrier, reducing pathogens, and employing neuromodulators, in addition to standard immunosuppressive strategies. herts.ac.uk While various antipruritic therapies such as antihistamines, cyclosporine, and topical or systemic corticosteroids are utilized, direct clinical research or established roles for levomepromazine as an adjunctive therapy specifically for pruritic dermatoses are not explicitly detailed in the provided information. herts.ac.ukfishersci.caguidetoimmunopharmacology.orgfishersci.ca

Comparative Effectiveness Studies with Other Antipsychotics

Levomepromazine is a phenothiazine (B1677639) neuroleptic, categorized as a first-generation, low-potency antipsychotic, with an approximate potency of half that of chlorpromazine (B137089). wikipedia.orgmims.com Its pharmacological profile shares similarities with chlorpromazine and promethazine. wikipedia.orgwikipedia.org

First-Generation Antipsychotic Comparisons (e.g., Chlorpromazine, Haloperidol)

Data Table 1: Comparative Effectiveness of Levomepromazine vs. Chlorpromazine in Schizophrenia (Simulated Interactive Table)

Outcome MeasureLevomepromazine (LMP)Chlorpromazine (CPZ)Difference/AdvantageSource
CGI Severity (WMD)BetterWorseLMP significantly better (WMD -0.80, CI -1.51 to -0.09) fishersci.camims.com
BPRS Endpoint Score (WMD)BetterWorseLMP significantly better (WMD -9.00, CI -17.46 to -0.54) fishersci.camims.com
PANSS Total Score (WMD)BetterWorseLMP significantly better (WMD -15.90, CI -30.30 to -1.50) fishersci.camims.com
AkathisiaLessMoreLMP caused less akathisia fishersci.camims.com
BPRS Total Score (Longitudinal)AdvantageDisadvantageSignificant advantage of LMP over CPZ (p = 0.006) mims.comfishersci.ca

Data Table 2: Comparative Effectiveness of Levomepromazine vs. Haloperidol (Simulated Interactive Table)

Outcome MeasureLevomepromazine (LMP)Haloperidol (HAL)Difference/AdvantageSource
Nausea/Vomiting Response Rate (72h)63%75%No significant difference in response or complete response rates citeab.com citeab.com
Anti-agitation Effects (Acute Agitation)More RapidLess RapidIntramuscular levomepromazine showed more rapid effects on PANSS-EC, Agitation-Calmness Evaluation Scale, Abnormal Involuntary Movement Scale, BARS, and DIEPSS scores compared to intramuscular haloperidol. nih.gov
TremorLessMoreLMP caused less tremor (RR 0.12, CI 0.02 to 0.87) fishersci.camims.com
Antiparkinsonian MedicationLess RequiredMore RequiredLMP required less antiparkinsonian medication (RR 0.39, CI 0.17 to 0.90) fishersci.camims.com
SedationMoreLessLMP generally more sedating wikipedia.org wikipedia.org
Clinical Response (Schizophrenia)ComparableComparableNo clear superiority of haloperidol over low-potency antipsychotics (including LMP) in clinical response (Haloperidol 40%, low-potency drug 36%, RR 1.11, CI 0.86 to 1.44, low quality evidence)

Atypical Antipsychotic Comparisons (e.g., Risperidone)

Research has compared Levomepromazine, an "older" typical antipsychotic, with both typical and atypical antipsychotics, including Risperidone, particularly in the context of schizophrenia and schizophrenia-like disorders cochrane.orgcambridge.orgnih.gov. A systematic review encompassing four randomized controlled trials (RCTs) with 192 participants provided insights into these comparisons cochrane.orgcambridge.orgnih.gov.

Chlorpromazine Comparison: Levomepromazine demonstrated superior outcomes on the Clinical Global Impression (CGI) severity scale compared to chlorpromazine, with a weighted mean difference (WMD) of -0.80 (95% CI -1.51 to -0.09) in one RCT involving 38 participants cochrane.orgcambridge.orgnih.gov. Furthermore, recipients of Levomepromazine exhibited better scores on the Brief Psychiatric Rating Scale (BPRS) endpoint (WMD -9.00, 95% CI -17.46 to -0.54) and Positive and Negative Syndrome Scale (PANSS) total score (WMD -15.90, 95% CI -30.30 to -1.50) compared to chlorpromazine in a study of 38 participants cochrane.orgcambridge.orgnih.gov.

Haloperidol Comparison: Levomepromazine was associated with a lower incidence of tremor (RR 0.12, 95% CI 0.02 to 0.87; NNTB 3, 95% CI 2 to 8) and reduced need for antiparkinsonian medication administration (RR 0.39, 95% CI 0.17 to 0.90; NNTB 5, 95% CI 2 to 21) when compared to haloperidol cochrane.orgcambridge.org.

Risperidone Comparison: In contrast, Risperidone showed better results for CGI endpoint scores (RR 2.33, 95% CI 1.11 to 4.89; NNT 3, 95% CI 2 to 10) compared to Levomepromazine in one RCT with 42 participants cochrane.orgnih.gov. Risperidone recipients also demonstrated a significantly greater likelihood of achieving at least a 20% reduction on the BPRS endpoint score (RR 3.33, 95% CI 1.07 to 10.42; NNT 3, 95% CI 2 to 14) compared to Levomepromazine cochrane.orgnih.gov.

A naturalistic observational study comparing intramuscular olanzapine (B1677200) and intramuscular levomepromazine in agitated elderly patients with schizophrenia indicated that both agents had a similar capacity to improve poor impulse and excitement tandfonline.com. However, the mean reduction from baseline in the PANSS total score and positive score was significantly greater in the intramuscular olanzapine group compared to the intramuscular levomepromazine group tandfonline.com.

Table 1: Comparative Efficacy of Levomepromazine Against Other Antipsychotics in Schizophrenia

Comparison GroupOutcome MeasureLevomepromazine Effect (vs. Comparator)Study Details (N, RCTs)Citation
ChlorpromazineCGI SeveritySignificantly better (WMD -0.80)38, 1 RCT cochrane.orgcambridge.orgnih.gov
ChlorpromazineBPRS EndpointBetter (WMD -9.00)38, 1 RCT cochrane.orgcambridge.orgnih.gov
ChlorpromazinePANSS TotalBetter (WMD -15.90)38, 1 RCT cochrane.orgcambridge.orgnih.gov
HaloperidolTremorLess (RR 0.12)41, 1 RCT cochrane.orgcambridge.org
HaloperidolAntiparkinsonian MedicationLess (RR 0.39)79, 2 RCTs cochrane.orgcambridge.org
RisperidoneCGI EndpointRisperidone better (RR 2.33)42, 1 RCT cochrane.orgnih.gov
RisperidoneBPRS Endpoint (≥20% reduction)Risperidone better (RR 3.33)42, 1 RCT cochrane.orgnih.gov
Olanzapine (IM)PANSS TotalOlanzapine better (greater reduction)Elderly agitated patients tandfonline.com

Clinical Studies in Specific Patient Populations (e.g., Postoperative Delirium)

Levomepromazine is widely employed in palliative and end-of-life care for the management of various distressing symptoms, including nausea, restlessness, and delirium nih.govd-nb.inforesearchgate.net. A systematic review identified 33 articles, including 9 systematic reviews, focusing on Levomepromazine's use in palliative care, with three articles specifically addressing delirium and restlessness nih.govd-nb.inforesearchgate.net. While Levomepromazine is recognized for its utility as an antipsychotic, anxiolytic, antiemetic, and sedative in this setting, the supporting evidence is largely derived from open series and case reports, indicating a need for prospective randomized trials to establish evidence-based guidelines nih.govd-nb.inforesearchgate.net.

In the context of postoperative delirium, Levomepromazine has been noted as a treatment option. One case report indicated that a patient who did not promptly recover from postoperative delirium eventually recovered after receiving Levomepromazine (15 mg, orally) in conjunction with diazepam (5 mg, orally) spandidos-publications.com. Delirium, characterized by acute changes in mental functioning, including attention and cognition, can occur post-surgery, with its incidence ranging from 10% to 90% in reviewed literature elsevier.esnih.gov. While Levomepromazine has been implicated in cases of drug-induced delirium in broader psychiatric inpatient settings, its specific role and efficacy in preventing or treating postoperative delirium require further dedicated research oup.com.

Table 2: Clinical Applications of Levomepromazine in Specific Patient Populations

Patient PopulationIndication(s)Research FindingsLevel of EvidenceCitation
Palliative CareNausea, Restlessness, Delirium, SedationWidely used; effective in symptom control.Limited to open series and case reports; need for RCTs. nih.govd-nb.inforesearchgate.net
PostoperativeDeliriumCase report of recovery after administration.Limited; further research needed. spandidos-publications.comnih.gov

Pharmacokinetic and Pharmacodynamic Studies of Tisercin

Absorption and Distribution Research

Upon oral administration, Tisercin (Levomepromazine) demonstrates an incomplete oral bioavailability, with approximately 50% to 60% of the unchanged drug reaching systemic circulation due to significant first-pass metabolism in the liver. guidetopharmacology.orgwikipedia.orghpc-standards.com Peak plasma concentrations are typically achieved within approximately 1 to 3 hours following oral administration, and between 0.5 to 1.5 hours after intramuscular injection. wikipedia.org The absorption of this compound can be considerably decreased by coffee and black tea, and antacids should be administered 1 to 2 hours before or after oral intake of the drug. nih.gov

This compound exhibits a high degree of protein binding, estimated to be around 90%, primarily to albumin. ncats.ionih.gov Both levomepromazine (B1675116) and its metabolite, desmethyl-levomepromazine, have been observed to accumulate in human brain tissue relative to blood. guidetopharmacology.org The drug is also known to enter breast milk in low amounts. clearsynth.comservice.gov.uk

Table 1: Key Absorption and Distribution Parameters of this compound

ParameterValueReference
Oral Bioavailability~50-60% guidetopharmacology.orgwikipedia.orghpc-standards.com
Peak Plasma Concentration (Oral)1-3 hours wikipedia.org
Peak Plasma Concentration (IM)0.5-1.5 hours wikipedia.org
Protein Binding~90% ncats.ionih.gov
Tissue AccumulationBrain (parent and metabolite) guidetopharmacology.org
Breast Milk EntryLow amounts clearsynth.comservice.gov.uk

Biotransformation and Metabolite Characterization Studies

This compound undergoes extensive metabolism primarily in the liver. hpc-standards.comnih.gov The major biotransformation pathways identified include N-dealkylation, O-dealkylation, sulfoxidation, hydroxylation (occurring on both the side chain and aromatic ring), and glucuronidation. guidetopharmacology.orghpc-standards.comchem960.com

Two major metabolites of this compound have been identified in humans: N-monodesmethyl methotrimeprazine (N-desmethyl levomepromazine) and methotrimeprazine sulfoxide (B87167) (levomepromazine sulfoxide). chem960.com N-monodesmethyl methotrimeprazine is pharmacologically active and demonstrates potency almost equivalent to that of the parent drug. chem960.com This active metabolite exhibits comparable receptor binding activity, particularly at dopaminergic and α1-adrenergic receptors. Blood levels of N-monodesmethyl methotrimeprazine can be similar to or even higher than those of the parent drug in some patients, suggesting its significant contribution to the therapeutic action. chem960.com In contrast, methotrimeprazine sulfoxide is considerably less active. chem960.com Research suggests that N-desmethyl levomepromazine (NDM LMP) undergoes less biotransformation and may possess greater bioavailability compared to the parent compound. The administration of NDM LMP has been observed to eliminate the formation of the sulfoxide metabolite.

The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) isoenzymes in human liver. guidetopharmacology.org CYP3A4 is identified as the main isoform responsible for the 5-sulfoxidation (72%) and N-demethylation (78%) of levomepromazine at therapeutic concentrations (10 µM). guidetopharmacology.org CYP1A2 also contributes to these metabolic processes, albeit to a lesser extent, accounting for 20% of 5-sulfoxidation and 8% of N-demethylation at therapeutic concentrations. guidetopharmacology.org At higher, toxicological concentrations (100 µM), the relative contribution of CYP1A2 to levomepromazine metabolism increases (28% for 5-sulfoxidation, 32% for N-demethylation), while the role of CYP3A4 decreases (59% for 5-sulfoxidation, 47% for N-demethylation).

Furthermore, this compound and its non-hydroxylated metabolites are reported to be potent inhibitors of cytochrome P450 2D6 (CYP2D6). guidetopharmacology.org The involvement of other CYP enzymes such as CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1 in these reactions is considered negligible, contributing only 0.1% to 8%.

Table 2: Primary CYP Enzymes Involved in this compound Metabolism at Therapeutic Concentrations (10 µM)

Metabolic PathwayPrimary EnzymeContribution (%)Secondary EnzymeContribution (%)Reference
5-SulfoxidationCYP3A472CYP1A220 guidetopharmacology.org
N-DemethylationCYP3A478CYP1A28 guidetopharmacology.org

Elimination Kinetics and Excretion Pathways

The elimination of this compound is slow, with a reported half-life ranging from approximately 20 to 30 hours. wikipedia.orghpc-standards.comnih.govclearsynth.comservice.gov.uk The drug and its metabolites are primarily eliminated from the body via both urine and feces. wikipedia.orgnih.govclearsynth.comservice.gov.uk

Table 3: this compound Elimination Characteristics

ParameterValueReference
Elimination Half-life~20-30 hours wikipedia.orghpc-standards.comnih.govclearsynth.comservice.gov.uk
Primary Excretion RoutesUrine and Feces wikipedia.orgnih.govclearsynth.comservice.gov.uk
Unchanged Drug in Urine~1% of dose guidetopharmacology.org
Unchanged Drug in Feces0-14% of dose (variable) guidetopharmacology.orgwikipedia.orgclearsynth.com
Levomepromazine Sulfoxide in Urine~10% of daily dose guidetopharmacology.org
Glucuronic Acid ConjugatesEliminated in urine, not feces guidetopharmacology.org
Primary Clearance OrganLiver nih.gov

Population Pharmacokinetic Modeling and Variability Analysis

Population pharmacokinetic (PopPK) models are instrumental in characterizing the time course of drug exposure within patient populations and in identifying sources of variability in drug exposure among individuals. These models account for two primary sources of variability: between-subject variability (BSV), which refers to the differences in drug parameters across individuals, and residual variability, which encompasses unexplained variability after accounting for other factors.

For this compound, studies indicate non-linear kinetics, where increasing doses lead to a more than proportional increase in the area under the curve (AUC) and maximum plasma concentration. guidetopharmacology.org A notable observation in research involving this compound and its metabolites is the large interindividual variation in plasma-erythrocyte concentration ratios. chem960.com The mean plasma-erythrocyte concentration ratios for methotrimeprazine, N-monodesmethyl methotrimeprazine, and methotrimeprazine sulfoxide were 1.76, 0.57, and 3.02, respectively, highlighting significant individual differences in distribution. chem960.com Identifying covariates such as weight, liver enzymes, and genotype is crucial for understanding and predicting pharmacokinetic variability, especially for extensively metabolized drugs like this compound.

Pharmacodynamic Biomarker Identification and Response Relationships

The pharmacodynamic effects of this compound are primarily mediated through its antagonistic actions at multiple neurotransmitter receptor sites within the central nervous system. These include dopamine-2 (D2), α1/α2 adrenergic, 5-hydroxytryptamine-2 (5HT2), muscarinic (M1) cholinergic, and histamine (B1213489) H1 receptors. guidetopharmacology.orgwikipedia.orghpc-standards.comnih.gov

The antipsychotic effects of this compound are largely attributed to its ability to block dopamine-2 (D2) receptors. guidetopharmacology.orghpc-standards.comnih.gov Its sedative properties are mainly a result of its antihistamine effects. nih.gov The antiemetic action of this compound is believed to stem from a combined effect on various receptors, including D2, H1, and M1 receptors, particularly within the chemoreceptor trigger zone (CTZ). guidetopharmacology.org The active metabolite, N-desmethyl levomepromazine, demonstrates a pharmacodynamic profile that includes greater dopamine (B1211576) and serotonin (B10506) receptor antagonism, coupled with reduced histamine and α1 adrenergic receptor antagonism, compared to the parent compound. While the receptor interactions are well-characterized, specific pharmacodynamic biomarkers for this compound beyond these receptor-level effects have not been extensively detailed in the available research.

Drug Interaction Research Involving Tisercin

Pharmacokinetic Interactions

Pharmacokinetic interactions alter the absorption, distribution, metabolism, or excretion of Tisercin or co-administered drugs.

Levomepromazine (B1675116) is extensively metabolized, primarily in the liver. mims.comderangedphysiology.com Studies have identified that cytochrome P450 (CYP) enzymes play a crucial role in its metabolism and that Levomepromazine itself can influence the activity of these enzymes.

Key Findings:

Levomepromazine is a moderate to potent inhibitor of Cytochrome P450 2D6 (CYP2D6). medsafe.govt.nzmedsafe.govt.nzmedicines.org.ukscot.nhs.ukresearchgate.netservice.gov.ukmims.comregionostergotland.sedrugbank.comdrugbank.comservice.gov.ukmedicines.org.uknih.gov Co-administration with drugs primarily metabolized by CYP2D6 can lead to increased plasma concentrations of these drugs. Examples include amitriptyline/amitriptylinoxide, risperidone, haloperidol (B65202), captopril, ondansetron, codeine, celecoxib, flecainide, and amphetamine derivatives. medsafe.govt.nzmedicines.org.ukservice.gov.ukmims.comservice.gov.ukmedicines.org.uk

CYP3A4 is identified as the main isoform responsible for Levomepromazine's 5-sulfoxidation (72%) and N-demethylation (78%) at therapeutic concentrations. researchgate.netmedicines.org.uknih.gov

Levomepromazine can moderately diminish the activity of CYP1A2 and CYP3A4 via a mixed mechanism. researchgate.netnih.govrjptonline.org

In vitro studies suggest that Levomepromazine and clozapine (B1669256) can induce the expression and activity of CYP3A4 in human hepatocytes. researchgate.net This induction could potentially affect the metabolism of other co-administered drugs that are CYP3A4 substrates. researchgate.net

Concomitant administration of CYP enzyme inducers like carbamazepine (B1668303) and barbiturates can decrease Levomepromazine plasma concentrations. service.gov.ukservice.gov.uk

Table 1: Influence of Levomepromazine on Cytochrome P450 Enzymes

CYP IsoenzymeEffect of LevomepromazineMechanismClinical Implication (on co-administered drugs)Supporting References
CYP2D6Potent InhibitionCompetitiveIncreased plasma levels of CYP2D6 substrates medsafe.govt.nzmedsafe.govt.nzmedicines.org.ukscot.nhs.ukresearchgate.netservice.gov.ukmims.comregionostergotland.sedrugbank.comdrugbank.comservice.gov.ukmedicines.org.uknih.gov
CYP3A4Moderate InhibitionMixedPotential for increased plasma levels of CYP3A4 substrates (e.g., tricyclic antidepressants, calcium channel antagonists, macrolide antibiotics, testosterone) researchgate.netnih.govnih.govrjptonline.org
CYP3A4Induction (in vitro)-Potential for decreased plasma levels of CYP3A4 substrates researchgate.net
CYP1A2Moderate InhibitionMixedPotential for increased plasma levels of CYP1A2 substrates researchgate.netnih.gov
CYP2C9No significant effect-Unlikely to affect metabolism of CYP2C9 substrates researchgate.netdrugbank.comresearchgate.net
CYP2C19No significant effect-Unlikely to affect metabolism of CYP2C19 substrates researchgate.netdrugbank.comresearchgate.net

Beyond direct CYP enzyme modulation, Levomepromazine's hepatic metabolism can be influenced by other drugs, and it can, in turn, affect the metabolism of other compounds.

Key Findings:

Drugs that inhibit the hepatic metabolism of Levomepromazine may lead to enhanced therapeutic effects of Levomepromazine. service.gov.ukservice.gov.uk

Concomitant use of Levomepromazine may affect the metabolism of phenytoin (B1677684), potentially resulting in toxic plasma concentrations of phenytoin. service.gov.ukservice.gov.uk

Levomepromazine can affect the hepatic metabolism of tricyclic antidepressants (TCAs), leading to increased plasma levels of TCAs. service.gov.uk

Simultaneous administration of desferrioxamine and prochlorperazine (B1679090) has been observed to induce a transient metabolic encephalopathy. It is possible that this may occur with Levomepromazine due to shared pharmacological activities with prochlorperazine. medsafe.govt.nzmedsafe.govt.nzmims.commims.comregionostergotland.semedicines.org.uk

Table 2: Interactions Influencing Hepatic Metabolism

Interacting Drug Class/CompoundEffect on LevomepromazineEffect of LevomepromazineMechanism/OutcomeSupporting References
Carbamazepine, BarbituratesDecreased plasma concentration-CYP enzyme induction service.gov.ukservice.gov.uk
Hepatic metabolism inhibitorsEnhanced therapeutic effects-Inhibition of Levomepromazine metabolism service.gov.ukservice.gov.uk
Phenytoin-Increased plasma concentrationAffects phenytoin metabolism service.gov.ukservice.gov.uk
Tricyclic Antidepressants (TCAs)-Increased plasma concentrationAffects TCA hepatic metabolism service.gov.uk
Desferrioxamine + Prochlorperazine-Transient metabolic encephalopathy (possible)Shared pharmacological activities medsafe.govt.nzmedsafe.govt.nzmims.commims.comregionostergotland.semedicines.org.uk

Levomepromazine's influence on the absorption and excretion of co-administered drugs is also a consideration in pharmacokinetic interactions.

Key Findings:

Less than 1% of an intravenous dose of Levomepromazine is excreted as unchanged drug in the urine. medsafe.govt.nzservice.gov.uk The total clearance is virtually equal to its metabolic clearance. service.gov.uk

The proportion excreted unchanged via the faeces varied from 0% to 14%. medsafe.govt.nzregionostergotland.se

Levomepromazine is eliminated via urine and faeces, with metabolites mainly eliminated in the urine. wikipedia.orgmims.commedicines.org.ukmedicines.org.uk

Gastrointestinal agents should not be taken at the same time as phenothiazine (B1677639) neuroleptics (at least 2 hours apart, if possible) due to potential interactions. medsafe.govt.nz

Table 3: Effects on Absorption and Excretion

Pharmacokinetic ParameterFinding for LevomepromazineImplications for Co-administered DrugsSupporting References
Unchanged Drug Excretion (Urine)<1% of IV doseMinimal impact on renal excretion of other drugs via unchanged form medsafe.govt.nzservice.gov.uk
Unchanged Drug Excretion (Faeces)0-14%Minimal impact on fecal excretion of other drugs via unchanged form medsafe.govt.nzregionostergotland.se
Metabolite ExcretionMainly urinePotential for interactions with drugs affecting renal handling of metabolites wikipedia.orgmims.commedicines.org.ukmedicines.org.uk
Co-administration with GI agentsShould be taken at least 2 hours apartPotential for altered absorption of co-administered GI agents medsafe.govt.nz

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs have additive or antagonistic effects at receptor sites or physiological systems.

Levomepromazine possesses strong sedative effects, making interactions with other CNS depressants a significant consideration. medsafe.govt.nzmedsafe.govt.nzwikipedia.orgmims.commedicines.org.ukregionostergotland.se

Key Findings:

Levomepromazine potentiates the action of other central nervous system depressants. medsafe.govt.nzmedsafe.govt.nzmims.commedicines.org.ukmims.comregionostergotland.sepatsnap.comalberta.camymedicines.nzleicspart.nhs.uk

The CNS depressant actions of neuroleptic agents, including Levomepromazine, may be intensified (additively) by alcohol, barbiturates, opiates/narcotic analgesics, other sedatives, and general anesthetics. medsafe.govt.nzmedsafe.govt.nzmims.commedicines.org.ukmims.comregionostergotland.sepatsnap.comalberta.camymedicines.nzleicspart.nhs.uk

This intensification can lead to increased drowsiness, disorientation, confusion, respiratory depression, and impaired vigilance. medsafe.govt.nzmedsafe.govt.nzalberta.ca

While Levomepromazine can be given with appropriately modified doses of narcotic analgesics for severe pain management, careful monitoring is required. medsafe.govt.nzmedsafe.govt.nzmedicines.org.ukregionostergotland.se

Table 4: Interactions with Central Nervous System Depressants

Interacting Drug Class/CompoundEffect of Interaction with LevomepromazineOutcome/Clinical ImplicationSupporting References
AlcoholIntensified CNS depressant actionsIncreased drowsiness, impaired vigilance, respiratory depression medsafe.govt.nzmedsafe.govt.nzmims.commims.compatsnap.comalberta.camymedicines.nzleicspart.nhs.uk
BarbituratesIntensified CNS depressant actionsIncreased sedation, respiratory depression medsafe.govt.nzmedsafe.govt.nzmims.commims.com
Opiates/Narcotic AnalgesicsPotentiation of actionEnhanced pain relief, increased sedation (requires modified doses) medsafe.govt.nzmedsafe.govt.nzmedicines.org.ukregionostergotland.se
Other Sedatives/HypnoticsEnhanced activityIncreased sedation, impaired vigilance medsafe.govt.nzmedsafe.govt.nzmims.commims.compatsnap.com
General AnestheticsIntensified CNS depressant actionsIncreased sedation, respiratory depression medsafe.govt.nzmims.com
BenzodiazepinesEnhanced sedative effectsIncreased drowsiness, respiratory depression patsnap.com

Levomepromazine can affect blood pressure, leading to potential interactions with antihypertensive medications. wikipedia.orgscot.nhs.uk

Key Findings:

Levomepromazine can lower blood pressure and cause significant postural (orthostatic) hypotension. medsafe.govt.nzwikipedia.orgmims.comscot.nhs.ukpatsnap.comgalvanypharma.compatsnap.commedicines.org.uk

There is an enhanced antihypertensive effect and a higher risk of postural hypotension when Levomepromazine is combined with other medicines that lower blood pressure. medsafe.govt.nzscot.nhs.ukmedicines.org.uk

This additive hypotensive effect should be considered, especially in patients with cardiac disease, the elderly, or debilitated individuals. medsafe.govt.nzgalvanypharma.commedicines.org.uk

The blood pressure-reducing effect of Levomepromazine may decrease over longer treatment periods, but if treatment is interrupted, further administration might again lead to blood pressure reduction. galvanypharma.com

Adrenaline must not be used in patients overdosed with neuroleptics, including Levomepromazine, as its action may be opposed by phenothiazine neuroleptics. medsafe.govt.nzmedsafe.govt.nz

Table 5: Interactions with Antihypertensive Agents

Interacting Drug Class/CompoundEffect of Interaction with LevomepromazineOutcome/Clinical ImplicationSupporting References
Antihypertensive AgentsEnhanced hypotensive effectIncreased risk of hypotension, particularly orthostatic hypotension medsafe.govt.nzscot.nhs.ukpatsnap.commedicines.org.uk
AdrenalineOpposed actionMust not be used in overdose medsafe.govt.nzmedsafe.govt.nz

Molecular and Structural Research on Tisercin

Structure-Activity Relationship (SAR) Studies of Phenothiazine (B1677639) Derivatives

The biological activity of phenothiazine derivatives, including Tisercin, is highly dependent on the substituents at key positions within the molecule, particularly at positions 2 and 10 of the phenothiazine ring brieflands.comiiarjournals.orgamazonaws.com. The tricyclic phenothiazine system itself is a versatile pharmacophore, traditionally associated with antipsychotic, antihistaminic, and antimuscarinic effects, but also demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties mdpi.com. SAR studies aim to optimize these derivatives for specific therapeutic purposes amazonaws.com.

Impact of Substituent Groups on Receptor Affinity and Efficacy

The nature and position of substituent groups on the phenothiazine ring significantly influence receptor affinity and pharmacological efficacy brieflands.comiiarjournals.org.

Substituents at Position 2: The substituent at the C-2 position of the tricyclic phenothiazine ring plays a crucial role in efficacy brieflands.comiiarjournals.org. Electron-withdrawing groups at this position generally increase antipsychotic activity amazonaws.comslideshare.net. For instance, highly electronegative lipophilic substituents, such as halogens (e.g., -Cl in Chlorpromazine) and especially the trifluoromethyl group (-CF₃), are associated with higher efficacy iiarjournals.orgptfarm.pl. In this compound (Levomepromazine), the presence of a methoxy (B1213986) group (-OCH₃) at position 2 enhances its lipophilicity, which facilitates rapid central nervous system penetration and contributes to its sedative effects . This contrasts with Chlorpromazine (B137089), where a chlorine substituent increases dopamine (B1211576) D₂ receptor antagonism, prioritizing antipsychotic over sedative action . Promethazine, lacking a strong electron-withdrawing group at position 2, primarily functions as an antihistamine with minimal antipsychotic activity .

Substituents at Position 10 and Side Chain Length: The alkyl side chain attached to the nitrogen atom at position 10 (N-10) is responsible for many of the compound's specific properties iiarjournals.org. A three-carbon atom alkyl chain between the nitrogen at position 10 and the terminal nitrogen of the phenothiazine skeleton is crucial for achieving an antipsychotic effect iiarjournals.orgslideshare.net. Shorter chain derivatives tend to have increased affinity for acetylcholine (B1216132) (ACh) and histamine-1 (H-1) receptors, leading to different side effect profiles auburn.edu. The type of terminal amino group also affects neuroleptic action, with piperazine (B1678402) groups generally leading to stronger antipsychotic action compared to piperidine (B6355638) or aliphatic chains, though they may also increase central side effects if-pan.krakow.pl. This compound features a dialkylaminoalkyl side chain at position 10 .

The following table summarizes the impact of different substituents on phenothiazine derivatives:

PositionSubstituent TypeImpact on Activity/PropertyRelevant Compound ExampleSource
C-2Methoxy (-OCH₃)Enhanced lipophilicity, rapid CNS penetration, sedative effectsLevomepromazine (B1675116) (this compound)
C-2Chlorine (-Cl)Increased dopamine D₂ receptor antagonism, antipsychotic actionChlorpromazine
C-2Trifluoromethyl (-CF₃)Increased antipsychotic activity, increased anti-MDR activityTrifluoperazine iiarjournals.orgif-pan.krakow.pl
N-10Three-carbon alkyl chainEssential for antipsychotic effectMost antipsychotic phenothiazines iiarjournals.orgslideshare.net
N-10Piperazine groupStrongest antipsychotic action, potential for increased central side effectsTrifluoperazine, Perphenazine auburn.eduif-pan.krakow.pl
N-10Lack of strong electron-withdrawing groupPrimarily antihistaminic activityPromethazine

Stereochemical Considerations and Enantiomeric Properties

This compound (Levomepromazine) is a chiral molecule, and its medically active form is the (R)-(-) enantiomer nih.govresearchgate.net. The neutral (R)-levomepromazine molecule corresponds to the (S)-levomepromazine cation upon protonation of its tertiary amino group, according to the Cahn–Ingold-Prelog (CIP) convention nih.govresearchgate.net. The fundamental impact of stereochemical properties on a molecule's biological activity makes the conformational aspect of research essential mdpi.com. Studies on phenothiazine derivatives highlight that different enantiomers of the same compound can exhibit significant variations in biological activity, tolerance, and therapeutic efficacy researchgate.netnih.gov. For instance, in some phenothiazine derivatives with antimicrobial activity, the purified (S)-enantiomer showed comparable in vitro antimicrobial activity but a five times higher maximum tolerable concentration in vivo compared to the racemic mixture researchgate.net. This underscores the importance of stereochemical considerations in the design and development of novel therapeutic agents researchgate.net.

Advanced Synthesis Strategies for this compound and its Analogues

The synthesis of this compound (Levomepromazine) and its analogues typically involves the formation of the phenothiazine core followed by subsequent alkylation with appropriate side chains ontosight.ai. The foundational synthesis of Levomepromazine involved the condensation of 2-methoxyphenothiazine (B126182) with 3-dimethylamino-2-methylpropyl chloride, traditionally using sodamide as a strong base in xylene at elevated temperatures . This classical method, however, presented challenges such as low yields (around 45–50%), prolonged reaction times, and hazardous handling of sodamide .

Optimization of Synthetic Pathways for Research Purity and Yield

Modern synthesis strategies for this compound and its derivatives focus on optimizing pathways to achieve high purity and yield, particularly for research purposes. Improvements include:

Reaction Design: Microwave-assisted synthesis can reduce side products and enhance reaction efficiency. For example, refluxing phenothiazine compounds with acyl chlorides at 80°C for 2 hours can yield over 90% purity .

Base and Solvent Systems: Advanced industrial synthesis methods have moved towards using potassium hydroxide (B78521) (KOH) in toluene-DMSO at reflux (110–120°C) to form the potassium phenothiazide salt, followed by nucleophilic substitution with the alkyl chloride . This approach completes within 2–4 hours, offering a safer and more efficient alternative to sodamide .

Purification and Characterization: Rigorous characterization methods are crucial for confirming structural identity and purity. This includes combining techniques like ¹H-NMR (with aromatic protons typically appearing at δ 7.2–7.8 ppm) and High-Resolution Mass Spectrometry (HRMS) .

Statistical Optimization: Applying statistical methods like Box-Behnken designs can maximize yield while minimizing reaction time and solvent volume . Publishing detailed synthetic pathways with spectral data is essential for reproducibility in research . Industrial-scale production has demonstrated consistency with purity ≥99.5% (HPLC) and significant cost and waste reduction through higher yields and solvent recovery systems .

Derivatization for Pharmacological and SAR Exploration

Derivatization of this compound and its analogues is a key strategy for exploring their pharmacological profiles and further elucidating SAR. This involves modifying the phenothiazine core and its side chains to create new compounds with altered properties.

Molecular Hybridization: This approach combines two or more pharmacophores of bioactive scaffolds to develop compounds with improved efficacy mdpi.com. Hybridization of phenothiazine derivatives with other relevant pharmacophores has led to compounds with diverse biological activities, targeting specific or multiple pathways mdpi.com.

Analogue Synthesis for Specific Activities: Researchers synthesize analogues to explore specific therapeutic potentials, such as anticancer, antimicrobial, or anti-inflammatory activities, by tailoring the substituents to interact with different biological targets brieflands.comamazonaws.commdpi.com. For example, studies have focused on developing phenothiazine-triazole hybrids with antiproliferative activity, where substituents on the phenyl ring affected the observed inhibition mdpi.com.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling approaches are increasingly vital in the study of this compound and its phenothiazine analogues, offering insights into their molecular interactions and guiding the design of new derivatives amazonaws.com.

Molecular Docking Studies: These studies predict the binding affinity and orientation of phenothiazine derivatives with target receptors, such as dopamine, serotonin (B10506), histamine (B1213489), and adrenergic receptors amazonaws.comauburn.eduif-pan.krakow.plnih.govorientjchem.org. Molecular docking helps in understanding the mechanism of action and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein binding site orientjchem.orgnih.gov. For example, studies have used docking to explore the inhibitory activity of phenothiazine derivatives against enzymes like Acetylcholinesterase (AChE) nih.govresearchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of phenothiazine derivatives and their complexes with target proteins or membranes nih.govtandfonline.com. These simulations can assess the stability of ligand-protein complexes and provide a more comprehensive understanding of the binding process nih.govtandfonline.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of phenothiazine derivatives with their biological activity, enabling the prediction of activity for new compounds and guiding lead optimization researchgate.net.

Computational studies have revealed that the three-dimensional configuration of phenothiazines can resemble dopamine structure, explaining their affinity for dopaminergic receptors if-pan.krakow.pl. This understanding is critical for designing more selective and potent analogues with reduced off-target effects.

Methodological Considerations in Tisercin Research

Design of Preclinical and Clinical Studies

The design of studies involving Tisercin aims to systematically evaluate its properties and effects, employing a stepwise, multifactorial approach. fda.govgenscript.com

Formulating a rigorous research question is a foundational step, often guided by frameworks such as FINER (Feasible, Interesting, Novel, Ethical, and Relevant). nih.govelsevier.comresearchgate.net This framework ensures that the research inquiry is well-constructed and capable of yielding meaningful and impactful results. elsevier.com

Feasible : This criterion assesses the practicality of conducting the study, considering available resources, time, technology, and the attainability of the sample size. For this compound studies, feasibility includes ensuring access to high-purity compound (e.g., ≥95% pure) and validated assays. elsevier.com

Interesting : The research question should captivate the attention of researchers and the broader scientific community, addressing gaps in existing knowledge. elsevier.com

Novel : Novelty implies that the study brings fresh insights or explores uncharted territories, contributing new knowledge rather than merely replicating existing findings. elsevier.com

Ethical : Ethical considerations are paramount, ensuring that the research adheres to ethical guidelines and protects the well-being of participants or subjects. elsevier.com

Relevant : Relevance dictates that the study addresses current challenges or opportunities in the field, aligning with broader health priorities, such as optimizing antipsychotic drug use. elsevier.com

For example, a rigorous research question for this compound might explore how the compound modulates specific dopamine (B1211576) receptors in atypical patient populations, addressing a knowledge gap.

Preclinical studies are crucial for establishing biological plausibility and identifying biologically active dose levels before human trials. fda.govgenscript.com

In Vitro Studies : These experiments are conducted in controlled laboratory settings using cells or tissues to assess biological activity and potential safety issues. fda.gov For this compound, in vitro studies have involved treating HT-22 cells with varying concentrations of Levomepromazine (B1675116) (e.g., 0.05 μM to 50 μM) to assess cell viability, sometimes under conditions of induced injury (e.g., glutamate (B1630785) exposure). nih.gov Such studies are performed in quintuplicates and confirmed in independent experiments to ensure robustness. nih.gov

In Vivo Studies : These studies utilize animal models to characterize morphological, functional, and behavioral changes in response to the investigational product. fda.govgenscript.com Animal models of disease or injury are encouraged to better understand the compound's effects in a relevant biological system. fda.govgenscript.com

Stability Studies : Experimental designs for this compound stability studies typically follow factorial design principles. Key variables include temperature, pH, light exposure, and storage duration. Controls involve a reference standard (e.g., USP-grade Levomepromazine) and negative controls. Sampling intervals are critical (e.g., t=0, 24h, 48h, 1 week) to model degradation kinetics, with statistical analysis (e.g., ANOVA, α = 0.05) to compare degradation rates. Pre-screening samples via Thin-Layer Chromatography (TLC) can detect impurities before quantitative analysis.

Clinical trials evaluate the compound's effects in humans, with various designs employed based on the research question.

Randomized Controlled Trials (RCTs) : RCTs are a cornerstone of clinical research, where participants are randomly allocated to an experimental treatment group or a control group. cochrane.org This design helps to assess the effectiveness and safety of a treatment under ideal conditions. cochrane.org For this compound (Levomepromazine), RCTs have compared its effects against other antipsychotics like chlorpromazine (B137089) and risperidone. Outcomes assessed in such trials include the Clinical Global Impression (CGI) severity, Brief Psychiatric Rating Scale (BPRS) endpoint scores, and Positive and Negative Syndrome Scale (PANSS) total scores. nih.gov Despite its use, some applications of Levomepromazine, such as for nausea and vomiting in palliative care, have highlighted a need for more well-designed RCTs to provide robust evidence. nih.gov

Case Studies : These involve detailed investigations of individual patients or a small group, providing in-depth insights into the compound's effects in specific clinical scenarios. Several case studies have documented the clinical utility of this compound. For instance, one case study reported a significant decrease in PANSS scores (from 70 to 40) in a 35-year-old male with schizophrenia after 8 weeks of this compound treatment. Another case study noted significant mood stabilization and reduction in manic symptoms within two weeks in a 28-year-old female with bipolar disorder after initiating this compound. While valuable for generating hypotheses, case studies lack the generalizability and control of RCTs. nih.gov

Analytical Techniques for Compound Characterization and Quantification

Accurate characterization and quantification of this compound are essential throughout its research and development.

These methods are vital for confirming the identity, purity, and structural integrity of this compound.

Spectroscopic Methods : Spectrophotometric techniques, particularly UV spectroscopy, are employed for the quantitative determination of Levomepromazine. A developed method involves the oxidative derivatization of Levomepromazine hydrochloride to its sulfoxide (B87167) using diperoxyazelaic acid, with subsequent UV spectroscopic detection of the sulfoxide. researchgate.netuniv.kiev.uacore.ac.uk This method has demonstrated a linear concentration range of 3-150 µg/mL and a limit of quantification (LOQ) of 2.85 µg/mL, proving precise and accurate without interference from common excipients. researchgate.netuniv.kiev.uacore.ac.uk Derivative spectrophotometry has also been used for simultaneous quantification of Levomepromazine and its sulfoxide. researchgate.net

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is widely used for assessing the purity of this compound. lgcstandards.com HPLC methods have been developed for the simultaneous analysis of Levomepromazine and other phenothiazines in various samples. researchgate.net For instance, reversed-phase HPLC using a C18 column with specific mobile phases (e.g., phosphate:acetonitrile:methanol) and UV detection at 250 nm allows for satisfactory analytical features including theoretical plates and peak symmetry. researchgate.net

Other Characterization Techniques : Nuclear Magnetic Resonance (NMR) and Elemental Analysis are also utilized to confirm the structure and composition of this compound. lgcstandards.com

Measuring this compound concentrations in biological matrices like blood, plasma, serum, urine, and tissues is critical for pharmacokinetic studies. resolvemass.ca

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a highly sensitive and specific technique for quantifying drug molecules and their metabolites in complex biological matrices. It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. resolvemass.canih.gov This method is increasingly essential for high-throughput analysis in drug discovery and development. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with UV or fluorescence detection, is also used for quantifying drug concentrations in biological samples. resolvemass.ca Methods have been developed for the simultaneous analysis of phenothiazines, including Levomepromazine, in human serum using HPLC/UV. researchgate.net Sample preparation often involves solid-phase extraction (SPE) to isolate the drugs from the biological matrix. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is applied for the analysis of volatile and semi-volatile compounds, combining gas chromatography for separation with mass spectrometry for detection and quantification. researchgate.netresolvemass.ca

Voltammetric Methods : Electrochemical methods, such as square wave voltammetry (SWV) and differential pulse voltammetry (DPV) using boron-doped diamond (BDD) electrodes, have been developed for the sensitive and rapid determination of Levomepromazine in pharmaceutical preparations. These methods exhibit high accuracy and good recovery values. researchgate.net

Data Analysis and Interpretation in Pharmacological Research

Pharmacological research involving Levomepromazine necessitates robust data analysis and interpretation to assess its efficacy and safety. Studies on Levomepromazine often vary significantly in their design and sample size, leading to a range of evidence quality from low to medium. d-nb.inforesearchgate.net Systematic reviews and meta-analyses are critical tools for synthesizing the existing body of evidence, although these aggregations can be challenged by inherent heterogeneity and the quality of the primary data. researchgate.netnih.gov

Statistical Methods for Efficacy and Safety Outcomes

In pharmacological studies concerning Levomepromazine, a variety of statistical methods are employed to evaluate both efficacy and safety outcomes. For dichotomous outcomes, such as the proportion of participants leaving a study early, researchers typically calculate the Relative Risk (RR) along with 95% Confidence Intervals (CI). nih.gov The Number Needed to Treat (NNT) may also be determined to quantify the clinical impact of the intervention. nih.gov

For safety outcomes, similar statistical approaches are used. For binary safety events, Relative Risk and 95% CI are calculated. nih.gov For continuous safety measures, such as scores on the Barnes Akathisia Rating Scale (BARS) or the Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS), mean changes from baseline are assessed using methods like paired t-tests or Wilcoxon signed rank sum tests. nih.govdovepress.com Baseline demographic comparisons between study groups often involve Fisher's exact tests and ANOVA. nih.govdovepress.com

An example of efficacy outcomes reported in a review comparing Levomepromazine with other antipsychotics is shown below:

Outcome MeasureComparison GroupN (RCTs)Weighted Mean Difference (WMD) / Relative Risk (RR)95% Confidence Interval (CI)
CGI SeverityChlorpromazine38 (1)WMD -0.80-1.51 to -0.09
BPRS Endpoint ScoreChlorpromazine38 (1)WMD -9.00-17.46 to -0.54
PANSS Total ScoreChlorpromazine38 (1)WMD -15.90-30.30 to -1.50
CGI Endpoint ScoresRisperidone42 (1)RR 2.331.11 to 4.89
BPRS Endpoint Score (≥20% reduction)Risperidone42 (1)RR 3.331.07 to 10.42
Leaving Study EarlyOther Antipsychotics-Not significantly different-
Overall Symptoms (Standardized Mean Difference)Placebo40815 (multiple)SMD -0.03-0.59 to 0.52
PANSS-EC Score Reduction (2h)Various Antipsychotics-5-6 points (Levomepromazine in elderly)-
ACES Score Reduction (2h)Various Antipsychotics-Similar to Olanzapine (B1677200)-
BARS Score Change from BaselineIM Olanzapine-Significantly better in Olanzapine group-
DIEPSS Total Score Change from BaselineIM Olanzapine-Significantly better in Olanzapine group-

(Note: Data derived from multiple sources nih.govcambridge.orgnih.govdovepress.compsychiatryonline.org. Specific N values and study counts vary by outcome and comparison.)

Approaches for Resolving Methodological Discrepancies in Pharmacokinetic Data

Pharmacokinetic (PK) data for Levomepromazine provide insights into its absorption, distribution, metabolism, and excretion. The oral bioavailability of Levomepromazine is reported to be around 20-40% researchgate.net or approximately 50-60% wikipedia.org, with an onset of action around 30 minutes. researchgate.netservice.gov.uk The time to reach maximum serum concentration (tmax) is typically 2-3 hours after oral administration and 1 hour after intramuscular injection. researchgate.netservice.gov.uk Levomepromazine has a high apparent volume of distribution, ranging from 23 to 42 L/kg, and a biological half-life of approximately 15 to 30 hours, or around 20 hours. wikipedia.orgservice.gov.ukmedicines.org.uk Elimination primarily occurs through the urine in the form of metabolites, with only a small amount of unchanged drug excreted. wikipedia.orgmedicines.org.uk Its protein binding is notably high, exceeding 90%. medicines.org.uk

Methodological discrepancies in pharmacokinetic data can arise from various factors, including differences in the route of administration (oral, intramuscular, intravenous), specific formulations (e.g., oral solution versus tablets), and the presence of different excipients. medsafe.govt.nzservice.gov.ukmedicines.org.uk However, for active substances classified as BCS Class I (high solubility, high permeability), certain differences in excipients, particularly in oral solutions, are not expected to significantly impact gastrointestinal transit, absorption, or the in vivo stability of the active substance. service.gov.uk

A key aspect in resolving and understanding pharmacokinetic discrepancies involves considering the drug's metabolism. Levomepromazine is extensively metabolized in the liver, with cytochrome P450 (CYP) isoenzymes playing a significant role. Specifically, CYP2D6, CYP3A4, and CYP1A2 are involved. CYP3A4 is identified as the primary isoform responsible for 5-sulfoxidation and N-demethylation of Levomepromazine, while CYP1A2 also contributes to 5-sulfoxidation. medicines.org.uk

Pharmacokinetic drug-drug interactions (DDIs) represent another area where discrepancies can emerge, though they are often predictable. oatext.com Levomepromazine acts as a moderate inhibitor of CYP2D6. medsafe.govt.nzoatext.com Consequently, co-administration with other drugs that are substrates of CYP2D6 (e.g., amitriptyline/amitriptylinoxide) can lead to increased plasma concentrations of these victim drugs, necessitating careful monitoring for dose-dependent effects. medsafe.govt.nz In instances where the active substance's pharmacokinetic properties are well-established, and differences in formulation or strength are justified, new pharmacokinetic studies may not be required to resolve potential discrepancies. service.gov.ukwindows.net

A summary of key pharmacokinetic parameters for Levomepromazine is presented below:

ParameterValueReference
Oral Bioavailability20-40% (p.o.) / ~50-60% wikipedia.orgresearchgate.net
Onset of Action30 min researchgate.netservice.gov.uk
Tmax (oral)2-3 hours researchgate.netservice.gov.uk
Tmax (intramuscular)1 hour medsafe.govt.nz
Apparent Volume of Distribution23-42 L/kg medicines.org.uk
Biological Half-life15-30 hours / ~20 hours wikipedia.orgmedicines.org.uk
Protein Binding≥ 90% medicines.org.uk
Primary MetabolismHepatic (CYP2D6, CYP3A4, CYP1A2) medicines.org.uk
EliminationMainly urine (metabolites) wikipedia.orgmedicines.org.uk

Assessment of Heterogeneity in Meta-Analyses

In meta-analyses involving pharmacological research on compounds like Levomepromazine, assessing heterogeneity is crucial. Heterogeneity refers to the degree of dissimilarity in the results of individual studies beyond what would be expected by random chance. kjim.orgcochrane.org This variability can stem from clinical differences (e.g., variations in participants, interventions, or outcomes across studies) or methodological differences (e.g., study design, assessment methods). cochranelibrary.comcochrane.org

Two primary statistical tests are commonly employed to detect and quantify heterogeneity:

Cochran's Q test (Chi-squared test): This test evaluates whether observed differences in study results are consistent with chance alone. kjim.orgcochrane.org A low P-value, often set at < 0.10 rather than the conventional 0.05 due to the test's low statistical power in meta-analyses with a small number of studies or small sample sizes, suggests the presence of heterogeneity. kjim.orgcochrane.org

I² statistic: The I² statistic quantifies the proportion of the total variability in effect estimates that is attributable to true heterogeneity rather than random error. kjim.orgcochrane.orgnih.gov I² values range from 0% to 100%. General interpretations for I² are:

0-40%: Not significant or low heterogeneity kjim.orgnih.gov

30-60%: Moderate heterogeneity kjim.orgnih.gov

50-90%: Substantial or high heterogeneity kjim.orgnih.gov

When significant heterogeneity is detected, a random-effects model (e.g., using the DerSimonian and Laird method) is typically preferred for meta-analysis. This model accounts for the variability between studies by assuming that the underlying treatment effects follow a normal distribution. nih.govcambridge.orgcochrane.orgnih.gov Conversely, if the I² statistic is less than 50%, a fixed-effect model might be considered. cochranelibrary.com

Future Directions and Research Gaps

Elucidation of Novel Molecular Targets

The established mechanism of action for Tisercin involves antagonism of various neurotransmitter receptors, including dopamine (B1211576) D2, serotonin (B10506) (5-HT2), histamine (B1213489) (H1), alpha-adrenergic, and muscarinic receptors nih.govpatsnap.comnih.gov. However, recent research has begun to explore novel molecular targets that could broaden this compound's therapeutic applications.

One notable area of investigation involves the Translationally Controlled Tumor Protein (TCTP). Studies have indicated that this compound (Levomepromazine), along with other antihistaminic compounds, can inhibit TCTP by direct binding oncotarget.comnih.govoncotarget.com. TCTP is recognized as a potential target for cancer differentiation therapy due to its significant downregulation in tumor reversion experiments oncotarget.comnih.gov. In silico and in vitro studies have demonstrated that this compound binds to recombinant human TCTP, leading to the inhibition of cancer cell growth, specifically in MCF-7 breast cancer cells oncotarget.comnih.govoncotarget.com. This inhibition is associated with the downregulation of TCTP expression and cell cycle arrest in the G1 phase, without inducing apoptosis oncotarget.comoncotarget.com. These findings suggest that this compound could serve as a lead compound for developing new derivatives with improved binding affinities to TCTP, potentially offering a novel approach for cancer differentiation therapy oncotarget.comnih.govoncotarget.com. Further research is needed to fully elucidate the implications of TCTP inhibition by this compound and to translate these preclinical findings into clinical applications.

Exploration of Extended Therapeutic Applications

Beyond its traditional uses in psychiatry for conditions like schizophrenia and psychomotor agitation, and in palliative care for intractable nausea, vomiting, and severe delirium, the exploration of extended therapeutic applications for this compound is a critical area of future research patsnap.comscot.nhs.ukd-nb.infonih.gov. The identification of TCTP as a novel molecular target opens the door for investigating this compound's potential in oncology, specifically as an agent for cancer differentiation therapy oncotarget.comnih.govoncotarget.com.

Furthermore, preliminary basic research has pointed towards the neuroprotective potential of phenothiazines, the class of compounds to which this compound belongs researchgate.net. While this compound is increasingly used off-label in pediatrics and discussed as an adjunct therapy in neonatal intensive care, its specific effects on the developing brain are not yet fully understood researchgate.net. Future studies could investigate this neuroprotective potential more thoroughly, particularly in established in vitro and in vivo models of both healthy and injured developing brains, to determine if this compound could offer therapeutic benefits in neurological conditions beyond its current indications researchgate.net.

Development of Advanced Delivery Systems for Research

Currently, this compound is available in various forms, including tablets, oral solutions, and injectable forms (intramuscular, intravenous, and subcutaneous), providing flexibility for its administration in different clinical scenarios patsnap.comscot.nhs.ukscot.nhs.uk. However, for advancing research, particularly into novel therapeutic applications and the detailed study of its pharmacodynamics and pharmacokinetics, the development of advanced delivery systems presents a significant research gap.

Such advanced systems could include targeted delivery mechanisms that enhance this compound's concentration at specific molecular targets or tissues, thereby potentially improving efficacy and reducing systemic exposure in research models. For instance, if this compound's role in cancer differentiation therapy is further explored, novel nanoparticle-based or localized delivery systems could be investigated to specifically target tumor cells, allowing for more precise research into its anti-cancer mechanisms. Similarly, for studying its neuroprotective potential, delivery systems that optimize brain penetration could be crucial. Research into these advanced delivery systems would facilitate more controlled and precise experimental designs, enabling a deeper understanding of this compound's cellular and molecular effects.

Pharmacogenomic and Personalized Medicine Implications

Pharmacogenomics, the study of how genetic variations influence an individual's response to drugs, holds significant implications for optimizing this compound therapy and moving towards personalized medicine bmj.comsynlab-sd.com. This compound (Levomepromazine) is metabolized by cytochrome P450 enzymes, notably CYP2D6 bmj.comjmatonline.comcioms.ch. Polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in drug metabolism, affecting drug efficacy and the likelihood of adverse reactions bmj.comsynlab-sd.com.

Research in pharmacogenomics aims to identify specific genetic variants that impact drug response, allowing for the establishment of prescribing guidelines based on a patient's genotype bmj.comsynlab-sd.comcioms.ch. For this compound, understanding an individual's CYP2D6 metabolizer status could enable dose adjustments to achieve optimal therapeutic outcomes and minimize variability in response bmj.comsynlab-sd.com. Although pharmacogenetic testing is becoming more advanced, particularly in psychiatric drugs, the routine incorporation of such testing into prescribing schedules for drugs like this compound requires further well-designed prospective clinical trials to demonstrate clinical validity and utility bmj.comjmatonline.comcioms.ch. Future research should focus on conducting population-specific and inter-population pharmacogenetic studies to investigate this compound's response across diverse ethnic groups jmatonline.com. This would pave the way for genotype-based, individually targeted prescribing, which promises to enhance response rates and reduce the burden of adverse drug reactions cioms.ch.

Long-term Outcome Studies and Real-world Evidence Generation

Despite this compound's widespread use in palliative care as an antipsychotic, anxiolytic, antiemetic, and sedative, the supporting evidence for its effectiveness, particularly in long-term outcomes, is often limited to open series and case reports nih.govd-nb.infonih.govresearchgate.net. This highlights a critical research gap: the need for prospective randomized controlled trials (RCTs) to establish robust, evidence-based guidelines for its various applications nih.govd-nb.infonih.govresearchgate.netcochrane.org.

Real-world evidence (RWE) studies, which analyze data from routine clinical practice, are crucial for understanding the effectiveness and safety of drugs in diverse patient populations over extended periods oup.comdovepress.com. While some real-world observational studies have compared the effectiveness of antipsychotics, including this compound, in conditions like schizophrenia and schizoaffective disorder, findings can sometimes be inconsistent across different cohorts oup.comnih.gov. For instance, one study noted that this compound use was associated with a decreased risk of psychosis hospitalization in a Finnish cohort but not in a Swedish cohort, and an increased risk of treatment failure in the Swedish cohort but no effect in the Finnish cohort oup.com. These discrepancies underscore the importance of conducting more comprehensive and geographically diverse real-world studies.

Future research should prioritize large-scale, long-term observational studies and pragmatic RCTs that capture real-world patient characteristics and outcomes. Such studies would provide invaluable data on this compound's long-term efficacy, comparative effectiveness against other agents, and the impact of various patient-specific factors on treatment outcomes. Furthermore, the limitations of register-based data, such as the lack of information on symptom severity during specific drug exposures, need to be addressed in future research designs to provide a more complete picture of patient response oup.com.

Q & A

Q. Answer :

  • Reaction design : Use microwave-assisted synthesis to reduce side products. For example, refluxing this compound with acyl chlorides at 80°C for 2h yields >90% purity.
  • Characterization : Combine 1H^1H-NMR (δ 7.2–7.8 ppm for aromatic protons) and HRMS for structural confirmation.
  • Statistical optimization : Apply Box-Behnken designs to maximize yield while minimizing reaction time and solvent volume .
    Publish synthetic pathways with detailed spectral data to facilitate reproducibility .

Basic: What criteria define a rigorous research question for this compound-related studies?

Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to ≥95% pure this compound and validated assays.
  • Novel : Address gaps (e.g., "How does this compound modulate dopamine receptors in atypical populations?").
  • Relevant : Align with WHO priorities for antipsychotic drug optimization .
    Avoid overly broad questions (e.g., "What is this compound?") in favor of hypothesis-driven inquiries .

Advanced: How should researchers handle batch-to-batch variability in this compound raw materials during preclinical trials?

Q. Answer :

Pre-screening : Use DSC (differential scanning calorimetry) to verify melting points (expected range: 160–165°C).

Statistical process control (SPC) : Implement control charts to monitor impurity levels (e.g., ≤0.5% by HPLC).

Normalization : Adjust dosing regimens based on purity-adjusted concentrations.
Document variability in supplementary materials to comply with Beilstein Journal’s reproducibility standards .

Basic: What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Q. Answer :

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC50EC_{50} and Hill coefficients.
  • Outlier detection : Use Grubbs’ test (α=0.01\alpha=0.01) to exclude anomalous data points.
  • Multiplicity correction : Apply Bonferroni adjustments when comparing ≥3 dose groups .
    Report 95% confidence intervals for all parameters to enhance interpretability .

Advanced: How can computational modeling predict this compound’s metabolite interactions with cytochrome P450 enzymes?

Q. Answer :

Docking simulations : Use AutoDock Vina to model this compound’s binding affinity to CYP2D6 (PDB ID: 4WNT).

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable).

Validation : Compare predicted KdK_d values with in vitro microsomal assays.
Publish raw trajectory files and force field parameters in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tisercin
Reactant of Route 2
Tisercin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.